Synthesis and Characterization of Ethyl trans-4-bromocinnamate: A Technical Guide
Synthesis and Characterization of Ethyl trans-4-bromocinnamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl trans-4-bromocinnamate, an important intermediate in organic synthesis and drug discovery. This document details common synthetic methodologies, including experimental protocols, and presents key characterization data in a structured format for easy reference.
Physicochemical Properties
Ethyl trans-4-bromocinnamate is a clear, colorless to yellow liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁BrO₂ | [2] |
| Molecular Weight | 255.11 g/mol | [2] |
| Boiling Point | 180 °C at 18 mmHg | [1] |
| Density | 1.359 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.596 | [1] |
| CAS Number | 24393-53-1 |
Synthetic Methodologies
The synthesis of Ethyl trans-4-bromocinnamate can be achieved through several established synthetic routes. The most common and effective methods include the Horner-Wadsworth-Emmons reaction, the Wittig reaction, and Fischer esterification.
Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes, favoring the formation of the (E)-isomer, which corresponds to the trans configuration in this case.[3] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.[3]
Reaction Scheme:
Caption: Horner-Wadsworth-Emmons reaction pathway.
Experimental Protocol:
-
Preparation of the Phosphonate Carbanion: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a suitable base is suspended in an anhydrous solvent (e.g., tetrahydrofuran). Commonly used bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃). Triethyl phosphonoacetate is then added dropwise to the suspension at 0 °C. The mixture is stirred for a period to allow for the complete formation of the phosphonate carbanion.
-
Reaction with Aldehyde: A solution of 4-bromobenzaldehyde in the same anhydrous solvent is added dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring and Work-up: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[4][5][6]
Wittig Reaction
The Wittig reaction provides another reliable method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide.[7][8] For the synthesis of Ethyl trans-4-bromocinnamate, a stabilized ylide, (carbethoxymethylene)triphenylphosphorane, is reacted with 4-bromobenzaldehyde.[7][8]
Reaction Scheme:
Caption: Wittig reaction for Ethyl trans-4-bromocinnamate.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, 4-bromobenzaldehyde is dissolved in an appropriate solvent (a solvent-free reaction is also possible).[7][9]
-
Addition of Ylide: (Carbethoxymethylene)triphenylphosphorane is added to the solution of the aldehyde. The mixture is stirred at room temperature.
-
Reaction Monitoring and Work-up: The progress of the reaction is monitored by TLC. Once the starting material is consumed, the reaction mixture is worked up.[9]
-
Purification: The byproduct, triphenylphosphine oxide, can often be removed by precipitation from a non-polar solvent mixture (e.g., hexanes/ether).[7] Further purification of the desired ethyl trans-4-bromocinnamate can be achieved by column chromatography or recrystallization.[4][5][6][10]
Fischer Esterification
Fischer esterification is a classic method for producing esters by the acid-catalyzed reaction of a carboxylic acid with an alcohol.[11][12][13][14] In this case, 4-bromocinnamic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).[11][12][14]
Reaction Scheme:
Caption: Fischer esterification of 4-bromocinnamic acid.
Experimental Protocol:
-
Reaction Setup: 4-Bromocinnamic acid is dissolved in a large excess of absolute ethanol. A catalytic amount of concentrated sulfuric acid is carefully added to the solution.
-
Reflux: The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the product.[13] The reaction can be monitored by TLC.
-
Work-up: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by washing with brine.[12]
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated. The crude product can be purified by distillation under reduced pressure or by column chromatography.[4][5][6][15]
Characterization Data
The identity and purity of the synthesized Ethyl trans-4-bromocinnamate can be confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.65 | Doublet | 1H | Vinylic proton (Ar-CH=) |
| ~7.50 | Multiplet | 4H | Aromatic protons |
| ~6.40 | Doublet | 1H | Vinylic proton (=CH-COOEt) |
| ~4.25 | Quartet | 2H | Methylene protons (-O-CH₂-CH₃) |
| ~1.30 | Triplet | 3H | Methyl protons (-O-CH₂-CH₃) |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~166 | Carbonyl carbon (C=O) |
| ~143 | Vinylic carbon (Ar-CH=) |
| ~134 | Aromatic carbon (C-Br) |
| ~132 | Aromatic carbons |
| ~129 | Aromatic carbons |
| ~123 | Vinylic carbon (=CH-COOEt) |
| ~61 | Methylene carbon (-O-CH₂) |
| ~14 | Methyl carbon (-CH₃) |
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretching (aliphatic) |
| ~1715 | Strong | C=O stretching (ester) |
| ~1635 | Medium | C=C stretching (alkene) |
| ~1600, ~1485 | Medium-Weak | C=C stretching (aromatic) |
| ~1250, ~1170 | Strong | C-O stretching (ester) |
| ~980 | Strong | =C-H bending (trans alkene) |
| ~820 | Strong | C-H bending (para-substituted aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 254/256 | Molecular ion peak (M⁺, due to ⁷⁹Br and ⁸¹Br isotopes) |
| 209/211 | [M - OCH₂CH₃]⁺ |
| 181/183 | [M - COOCH₂CH₃]⁺ |
| 102 | [C₇H₆]⁺ fragment |
Logical Relationships
The synthesis of Ethyl trans-4-bromocinnamate involves the formation of key bonds and the assembly of specific structural motifs.
Caption: Key structural contributions in the synthesis.
This guide provides a foundational understanding of the synthesis and characterization of Ethyl trans-4-bromocinnamate. Researchers are encouraged to consult the primary literature for further details and specific applications.
References
- 1. Ethyl trans-4-bromocinnamate 98 24393-53-1 [sigmaaldrich.com]
- 2. Ethyl trans-4-Bromocinnamate | C11H11BrO2 | CID 688115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. webassign.net [webassign.net]
- 8. webassign.net [webassign.net]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 13. cerritos.edu [cerritos.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Organic Syntheses Procedure [orgsyn.org]

